molecular formula C5H9NO3 B1218907 3-Hydroxypyrrolidine-2-carboxylic acid

3-Hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B1218907
M. Wt: 131.13 g/mol
InChI Key: BJBUEDPLEOHJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1: Key Stereoisomers and Their Properties

Stereoisomer Configuration Ring Pucker Solubility (H₂O) Primary Source
(2S,3R) cis Cγ-exo High VulcanChem
(2S,3S) trans Cγ-endo Moderate PubChem
(2R,3R) trans Cγ-endo Low ChemSpider
(2R,3S) cis Cγ-exo High ACS Org. Lett.

Comparative Analysis of (2S,3S), (2R,3R), and Other Stereoisomeric Forms

Stereoisomers exhibit distinct physicochemical and biological behaviors:

  • (2S,3R) and (2R,3S) : These cis isomers stabilize γ-turn conformations in peptides via intramolecular hydrogen bonds, as shown in NMR studies of protected derivatives. For example, benzyl-protected (2S,3R) -3-hydroxyproline forms β-hairpin structures in chloroform, while deprotection induces pseudo-β-turn motifs in polar solvents like DMSO.
  • (2S,3S) and (2R,3R) : The trans configuration disrupts intramolecular hydrogen bonding, favoring extended conformations. Crystallographic data reveal that (2S,3S) -3-hydroxyproline adopts a Cγ-endo ring pucker in collagen-like peptides, enabling intermolecular hydrogen bonds with adjacent triple helices.

Enantioselective synthesis routes highlight these differences. For instance, aziridinium intermediate rearrangements yield (2R,3S) and (2S,3S) isomers with >99:1 diastereomeric ratios, underscoring the role of stereoelectronic effects in synthetic pathways.

Crystallographic Studies and Hydrogen-Bonding Networks

High-resolution X-ray structures (e.g., PDB: 4K7G) reveal intricate hydrogen-bonding networks. In the crystal lattice of (2S,3R) -3-hydroxyproline:

  • The hydroxyl group donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule ($$ \text{O}\cdots\text{O} = 2.7 \, \text{Å} $$).
  • The carboxylic acid forms bifurcated hydrogen bonds with two water molecules ($$ \text{O}\cdots\text{O} = 2.5 \, \text{Å} $$).

In collagen triple helices, 3-hydroxyproline’s hydroxyl group participates in water-mediated hydrogen bonds, stabilizing the triple-helical structure. For example, in (Pro-Hyp-Gly)ₙ peptides, the 3-OH group forms a bridge between Hyp C=O and water molecules, contributing ~2 kcal/mol stabilization energy per residue.

Table 2: Hydrogen Bond Parameters in Selected Structures

Structure Donor-Acceptor Pair Distance (Å) Angle (°) Environment
(2S,3R) Crystal O3-H⋯O=C 2.7 155 Nonpolar
Collagen Triple Helix O3-H⋯(H₂O)⋯O=C-Pro 2.8 160 Aqueous
Enzyme-Substrate Complex O3-H⋯Active Site His 3.0 145 Protein

Conformational Dynamics in Aqueous vs. Nonpolar Environments

The compound’s ring puckering (Cγ-exo vs. Cγ-endo) and backbone dihedral angles ($$ \phi, \psi $$) are environment-dependent:

  • Aqueous Solutions : The (2S,3R) isomer adopts a Cγ-exo pucker ($$ \phi = -67^\circ, \psi = 145^\circ $$), stabilized by water-mediated hydrogen bonds. Molecular dynamics simulations show that hydration shells around the hydroxyl group reduce conformational entropy by 30% compared to vacuum.
  • Nonpolar Solvents : In chloroform, the same isomer shifts to a Cγ-endo pucker ($$ \phi = -55^\circ, \psi = 130^\circ $$), favoring intramolecular hydrogen bonds over solvent interactions.

Ramachandran plots for proline derivatives illustrate that 3-hydroxy substitution expands the allowed $$ \phi $$-$$ \psi $$ space by 15%, enabling adaptive conformations in proteins. For example, in the enzyme 3-hydroxyproline dehydratase, substrate binding induces a 20° rotation in the hydroxyl group, facilitating catalysis.

Properties

IUPAC Name

3-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863360
Record name CERAPP_31288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-36-2
Record name 3-Hydroxyproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Pharmaceutical Applications

3-Hydroxypyrrolidine-2-carboxylic acid functions primarily as a chiral intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Calcium Antagonists : It is used as a major raw material for the synthesis of Barnidipine, a calcium antagonist used in treating hypertension. The compound's chirality is crucial for the pharmacological activity of such drugs .
  • Antibiotics : The compound plays a role in the synthesis of carbapenem antibiotics, which are vital for treating serious bacterial infections due to their broad-spectrum activity .
  • Analgesics : It serves as an intermediate in the production of certain analgesics, contributing to pain management therapies .
  • Neurotransmitters : The compound is also involved in synthesizing neurotransmitters, which are essential for proper nervous system function .

Research Applications

Recent studies have demonstrated the potential of this compound in various research contexts:

  • Insulin-Mimetic Properties : Research indicates that metal complexes formed with this compound exhibit insulin-mimetic activities, suggesting its potential use in diabetes treatment .
  • Structural Biology : The compound has been utilized in studies investigating protein structures and interactions, particularly in understanding how modifications to amino acids can affect protein folding and function.

PROTAC Technology

In cancer research, 3-hydroxypyrrolidine derivatives have been explored within proteolysis-targeting chimera (PROTAC) technologies. These derivatives have shown promise in degrading specific proteins involved in cancer progression, highlighting their potential therapeutic applications .

Summary Table of Applications

Application AreaSpecific UsesNotable Studies/References
Pharmaceuticals Calcium antagonists (Barnidipine), antibiotics
Research Insulin-mimetic properties
Cancer Therapy PROTAC technology for targeted protein degradation

Comparison with Similar Compounds

Structural Features and Stereochemistry

Table 1: Structural Comparison of Pyrrolidine and Related Carboxylic Acids

Compound Name CAS Number Substituents/Modifications Key Structural Features
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid 4298-08-2 Hydroxyl at C3, carboxylic acid at C2 L-proline analog, trans stereochemistry
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid 159830-97-4 Hydroxyl at C3, HCl salt Cis stereochemistry, enhanced solubility
Boc-(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid 118492-86-7 tert-Butoxycarbonyl (Boc) protection Improved stability for peptide synthesis
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 Ketone at C5, methyl at N1 Oxidized ring, potential metabolic stability
3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid - Trifluoromethyl group at C3 Electron-withdrawing, increased acidity
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid - Three hydroxyls, hydroxymethyl at C5 Complex hydrogen-bonding capability

Key Observations :

  • Stereochemistry : The (2S,3S) isomer is a proline analog, while the (2S,3R) form is used in hydrochloride salts for improved solubility .
  • Functional Groups : Boc protection enhances stability for solid-phase peptide synthesis , while trifluoromethyl groups alter electronic properties .
  • Ring Modifications : Pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid, CAS 89581-58-8) introduce aromaticity and chlorine for varied reactivity .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., (2S,3R)-HCl) exhibit higher aqueous solubility than free acids, critical for pharmaceutical formulations .
  • Acidity : Electron-withdrawing groups like trifluoromethyl lower the pKa of the carboxylic acid, enhancing reactivity in coupling reactions .
  • Stability : Boc-protected derivatives resist racemization during peptide synthesis, unlike unprotected hydroxyl groups .

Preparation Methods

Starting Material Selection and Protection

The industrial synthesis of pyrrolidine derivatives often begins with optically active amino acids. For instance, 4-amino-(S)-2-hydroxybutyric acid (Compound 2) serves as a key starting material due to its pre-existing hydroxyl and amine groups. In the first step, the amine group is protected using carbamation or amidation to prevent unwanted side reactions during subsequent reductions. Common protecting groups include ethoxycarbonyl (EOC), which forms intermediates like 4-ethoxycarbonylamino-(S)-2-hydroxybutylic acid (Compound 3).

Carboxylic Acid Reduction and Halogenation

The carboxylic acid group of Compound 3 is reduced to a primary alcohol using borane or sodium borohydride, yielding 4-ethoxycarbonylamino-(S)-1,2-butandiol (Compound 5). This alcohol is then halogenated using bromic acid or acetyl bromide at 0–100°C to activate it as a leaving group (e.g., bromide). Halogenation solvents typically include acetic acid or C1–C4 alkylcarboxylic acids to stabilize intermediates.

Amine Deprotection and Cyclization

Deprotection of the amine group via acid hydrolysis generates an amine salt (Compound 6), which undergoes intramolecular cyclization in aqueous or alcoholic solvents with bases like NaOH or K2CO3. This step forms the pyrrolidine ring, yielding (S)-3-hydroxypyrrolidine . To adapt this method for 3-hydroxypyrrolidine-2-carboxylic acid , the carboxylic acid group must remain intact. This necessitates omitting the reduction step and instead activating the carboxylic acid for direct cyclization, such as through mixed anhydride formation or ester intermediates.

Table 1: Reaction Conditions for Key Cyclization Steps

StepReagents/ConditionsSolventYield (%)
Amine ProtectionEthyl chloroformate, NaHCO3THF/Water85–90
HalogenationHBr/Acetic acid, 10–50°CAcetic acid78–82
CyclizationNaOH (10N), H2O/MeOHWater/Methanol70–75

Lactamization and Amide Reduction Strategies

Esterification and Lactam Formation

An alternative route involves esterifying the carboxylic acid of 4-amino-(S)-2-hydroxybutyric acid to form methyl or benzyl esters (Compound 8). Under acidic conditions (H2SO4 or HCl), lactam cyclization occurs, producing a five-membered lactam (Compound 9). For This compound , the lactam intermediate retains the carboxylic acid group, which is later reduced.

Borohydride-Mediated Amide Reduction

The lactam’s carbonyl group is reduced using sodium borohydride in diglyme at 20–150°C, selectively converting the amide to a secondary amine while preserving the carboxylic acid. This method achieves enantiomeric excess (>99%) when using chiral starting materials.

Table 2: Lactam Reduction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes
NaBH4 Equivalents4–6 eqPrevents over-reduction
SolventDiglymeEnhances solubility

Stereochemical Control and Resolution Techniques

Asymmetric Catalysis

Chiral catalysts, such as oxazaborolidines, enable enantioselective reductions of ketone intermediates to install the 3-hydroxyl group with high optical purity. For example, Corey-Bakshi-Shibata (CBS) reduction of a β-keto ester precursor yields the desired (2R,3S) or (2S,3R) configurations.

Crystallization-Induced Dynamic Resolution

Racemic mixtures of this compound are resolved using chiral resolving agents (e.g., tartaric acid). Differential crystallization in ethanol/water systems separates diastereomeric salts, achieving >98% enantiomeric excess.

Green Chemistry Approaches

Solvent-Free Cyclization

Microwave-assisted reactions in solvent-free conditions reduce processing time and waste. For instance, heating 4-amino-2-hydroxybutyric acid with polyphosphoric acid at 120°C for 20 minutes directly yields the lactam intermediate.

Biocatalytic Hydroxylation

Recombinant Escherichia coli expressing P450 monooxygenases hydroxylate proline derivatives at the 3-position, producing this compound with 90% conversion. This method avoids harsh reagents and operates at ambient temperatures.

Analytical and Purification Methods

Distillation Under Reduced Pressure

Crude this compound is purified via fractional distillation at 0.1–0.5 mmHg, isolating the product at 110–115°C. This step removes low-boiling impurities while retaining stereochemical integrity.

Chromatographic Techniques

Reverse-phase HPLC with chiral columns (Chiralpak AD-H) resolves enantiomers using hexane/isopropanol mobile phases. Retention times correlate with the (2R,3S) and (2S,3R) configurations.

Q & A

Q. How can the enantiomeric purity of 3-Hydroxypyrrolidine-2-carboxylic acid be experimentally determined?

  • Methodological Answer : Enantiomeric purity is typically assessed via polarimetry to measure specific optical rotation. For example, the trans-L-3-Hydroxyproline isomer [(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid] exhibits a specific rotation of -17.50° . Complementary techniques include chiral HPLC using columns like Chiralpak IA or IB, which resolve stereoisomers based on their interaction with chiral stationary phases. For instance, stereoisomers such as (2S,3S) and (2R,3R) configurations can be separated and quantified using these methods .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated in studies resolving the (2S,3S) and (2R,3R) configurations . Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) identifies functional groups and stereochemistry, while Infrared (IR) spectroscopy validates hydroxyl and carboxylic acid moieties . Mass spectrometry (MS) confirms molecular weight (e.g., 131.13 g/mol for the trans-L isomer) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation, as the compound may cause respiratory or skin irritation . For hydrochloride salts, ensure proper ventilation and avoid contact with moisture to prevent decomposition .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized to introduce protecting groups?

  • Methodological Answer : Protecting groups like tert-butoxycarbonyl (Boc) are introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO3 in THF/water), as seen in Boc-protected derivatives . Benzyloxycarbonyl (Cbz) groups are added via reaction with benzyl chloroformate in dichloromethane. Monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) ensures reaction completion . Deprotection uses trifluoroacetic acid (TFA) for Boc groups or hydrogenolysis for Cbz.

Q. How do stereochemical variations (e.g., 2S,3S vs. 2R,3R) influence biological activity in enzyme inhibition studies?

  • Methodological Answer : Stereochemistry critically impacts enzyme interactions. For example, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid may act as a proline analog in collagen biosynthesis or enzyme active sites. Comparative assays (e.g., fluorometric or colorimetric enzyme activity tests) using purified isomers can reveal inhibitory potency differences. For instance, (2S,3R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride shows distinct binding affinities in peptide synthesis studies .

Q. How can contradictions in reported melting points or spectral data for stereoisomers be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphic forms, impurities, or solvent-dependent recrystallization. Differential Scanning Calorimetry (DSC) analyzes thermal behavior to distinguish polymorphs. Reproduce synthesis under controlled conditions (e.g., trans-L-3-Hydroxyproline melts at 235°C ). Cross-validate NMR data with computational tools (e.g., density functional theory (DFT) for predicted chemical shifts) .

Q. What strategies improve yield in the catalytic hydrogenation of pyrrolidine precursors?

  • Methodological Answer : Optimize catalyst loading (e.g., 10% Pd/C) and hydrogen pressure (1–3 atm). Use polar aprotic solvents (e.g., ethanol or acetic acid) to enhance substrate solubility. Monitor reaction progress via LC-MS. For example, hydrogenation of tert-butoxycarbonyl-protected intermediates achieves >90% yield under optimized conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodological Answer : Re-evaluate experimental variables such as isomer purity (via chiral HPLC), buffer conditions (pH, ionic strength), and enzyme source. For example, residual protecting groups (e.g., Boc) in derivatives may inadvertently affect activity. Use orthogonal assays (e.g., surface plasmon resonance (SPR) for binding kinetics vs. enzyme activity assays) to validate results .

Experimental Design Considerations

Q. What are best practices for synthesizing and characterizing hydrochloride salts of this compound?

  • Methodological Answer : React the free base with HCl in anhydrous ether to precipitate the hydrochloride salt. Characterize via X-ray crystallography to confirm salt formation and stereochemistry. Thermogravimetric Analysis (TGA) assesses stability, while elemental analysis (EA) verifies stoichiometry (e.g., C5H9NO3·HCl) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 2
3-Hydroxypyrrolidine-2-carboxylic acid

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